molecular formula C8H11NO B2586538 (1R)-1-(3-aminophenyl)ethanol CAS No. 201939-71-1

(1R)-1-(3-aminophenyl)ethanol

Cat. No. B2586538
CAS RN: 201939-71-1
M. Wt: 137.182
InChI Key: QPKNDHZQPGMLCJ-ZCFIWIBFSA-N
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Description

“(1R)-1-(3-aminophenyl)ethanol” is a chemical compound with the CAS Number: 201939-71-1 . It has a molecular weight of 137.18 and its molecular formula is C8H11NO . This compound is used in scientific research and has diverse applications such as drug synthesis, organic chemistry studies, and material science investigations.


Molecular Structure Analysis

The molecular structure of “(1R)-1-(3-aminophenyl)ethanol” consists of 8 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 137.179 Da .


Physical And Chemical Properties Analysis

“(1R)-1-(3-aminophenyl)ethanol” is a powder with a melting point of 64-65°C . It has a molecular weight of 137.18 .

Scientific Research Applications

Biocatalysis and Bioreduction

Application : (1R)-1-(3-aminophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. It's used in the efficient anti-Prelog’s bioreduction of acetophenone derivatives, highlighting its role in obtaining aromatic chiral alcohols, which serve as crucial building blocks in pharmaceutical applications. One notable enzyme, an NADPH-dependent short-chain dehydrogenases derived from Burkholderia cenocepacia (Bc-SDR), has shown exceptional anti-Prelog’s stereoselectivity in reducing acetophenone derivatives, pointing out its potential as a catalyst for producing these valuable chiral alcohols (Yu et al., 2018). Moreover, the enzyme-catalyzed synthesis of (1R)-[3,5-bis(trifluoromethyl)phenyl]ethanol, a key intermediate for aprepitant, through enantioselective transesterification using vinyl acetate as the acyl donor, has been described, showcasing the role of enzymes in achieving high yield and enantiomeric purity in the synthesis of such intermediates (Vankawala et al., 2007).

Receptor Differentiation

Application : The structural modification of compounds similar to (1R)-1-(3-aminophenyl)ethanol has been utilized in receptor differentiation, specifically in distinguishing β-receptor populations into β-1 and β-2 types. This differentiation is crucial for understanding receptor functionality in various tissues and organs, further aiding in the development of targeted therapeutics (Lands et al., 1967).

Stereochemistry and Enzymatic Processes

Application : The study of stereochemistry in compounds like (1R)-1-(3-aminophenyl)ethanol is essential in enzymatic processes. Ethanolamine ammonia-lyase, for instance, rearranges (1R)-2-amino[1-2H1]ethanol to acetaldehyde, a reaction crucial in understanding the stereochemical behavior of such compounds. The migration of hydrogen atoms in these rearrangements has significant implications in designing and understanding enzymatic reactions (Gani et al., 1983).

Chemical Synthesis and Optimization

Application : The synthesis process for 2-(4-aminophenyl)ethanol, a critical intermediate of cardiovascular drugs, involves multiple steps like esterification, nitrification, hydrolysis, and reduction. Understanding the synthesis process is essential for industrial applications, especially in optimizing the yield and purity of the final product (Zhang, 2013).

Safety And Hazards

The safety information for “(1R)-1-(3-aminophenyl)ethanol” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

(1R)-1-(3-aminophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKNDHZQPGMLCJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3-aminophenyl)ethanol

CAS RN

201939-71-1
Record name (1R)-1-(3-aminophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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